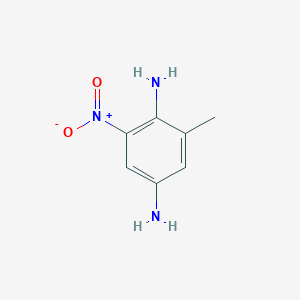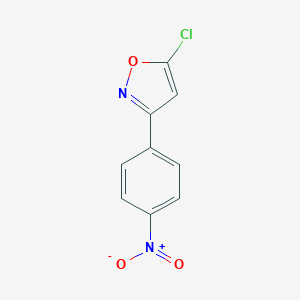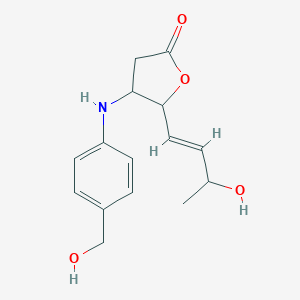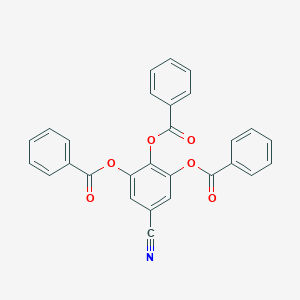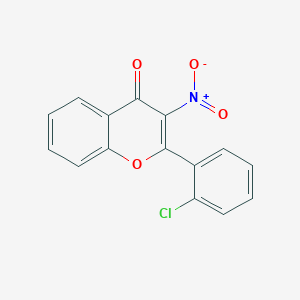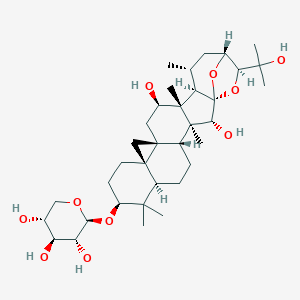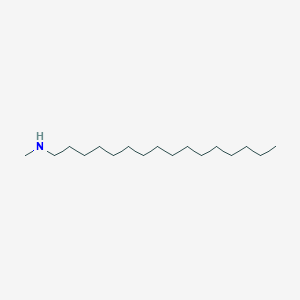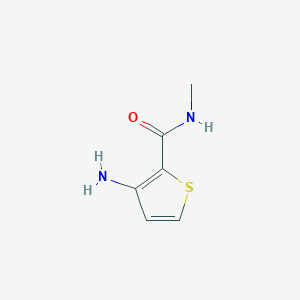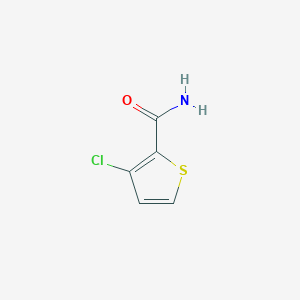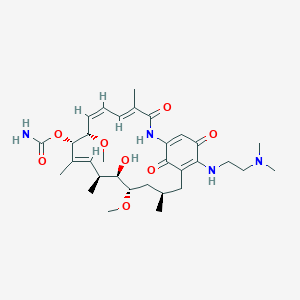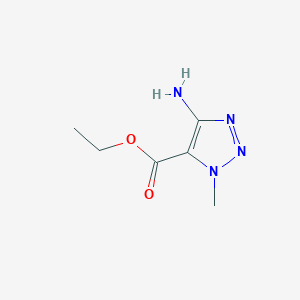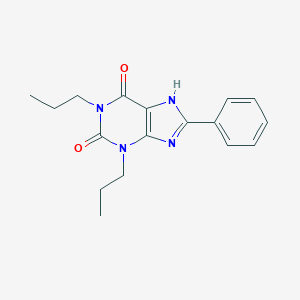
1,3-二丙基-8-苯基黄嘌呤
概述
描述
PMID28870136-Compound-44 是一种小分子药物,以其对特定生物靶点的强效抑制效果而闻名。 它已被广泛研究,以确定其在治疗应用中的潜力,特别是在治疗各种癌症和其他疾病方面 .
科学研究应用
PMID28870136-Compound-44 具有广泛的科学研究应用,包括:
作用机制
PMID28870136-Compound-44 的作用机制涉及它与特定分子靶标的相互作用,导致各种生物途径的调节。该化合物通过以下方式发挥其作用:
分子靶标: 与特定的蛋白质或酶结合,例如外切 5'-核苷酸酶 (CD73),并抑制其活性.
涉及的途径: 调节与细胞增殖、凋亡和免疫反应相关的信号通路.
生化相互作用: 该化合物与其靶标的相互作用导致细胞功能和生理反应的变化.
生化分析
Biochemical Properties
1,3-Dipropyl-8-phenylxanthine plays a significant role in biochemical reactions by interacting with adenosine receptors, particularly the adenosine A1 receptor. This compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of adenosine. The interaction between 1,3-Dipropyl-8-phenylxanthine and the adenosine A1 receptor inhibits the receptor’s ability to reduce cyclic AMP levels in cells . This inhibition can affect various downstream signaling pathways and cellular responses.
Cellular Effects
The effects of 1,3-Dipropyl-8-phenylxanthine on cells are diverse and depend on the cell type and context. In pheochromocytoma cells, platelets, and fat cells, 1,3-Dipropyl-8-phenylxanthine modulates membrane adenylate cyclase activity by antagonizing adenosine receptors . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fat cells, the inhibition of adenosine A1 receptors by 1,3-Dipropyl-8-phenylxanthine can lead to increased lipolysis and reduced fat accumulation .
Molecular Mechanism
At the molecular level, 1,3-Dipropyl-8-phenylxanthine exerts its effects by binding to the adenosine A1 receptor and preventing adenosine from activating the receptor. This binding interaction is highly selective, with 1,3-Dipropyl-8-phenylxanthine showing a strong affinity for the adenosine A1 receptor over other adenosine receptor subtypes . The inhibition of the adenosine A1 receptor by 1,3-Dipropyl-8-phenylxanthine leads to increased levels of cyclic AMP, which can activate protein kinase A and other downstream signaling molecules, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dipropyl-8-phenylxanthine can change over time due to factors such as stability and degradation. Studies have shown that 1,3-Dipropyl-8-phenylxanthine remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to 1,3-Dipropyl-8-phenylxanthine in cell cultures has been associated with sustained inhibition of adenosine A1 receptor activity and prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of 1,3-Dipropyl-8-phenylxanthine in animal models vary with dosage. At low doses, 1,3-Dipropyl-8-phenylxanthine effectively antagonizes adenosine A1 receptors without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cardiovascular and neurological disturbances . Threshold effects have been observed, where the efficacy of 1,3-Dipropyl-8-phenylxanthine plateaus at certain concentrations, indicating a saturation of receptor binding .
Metabolic Pathways
1,3-Dipropyl-8-phenylxanthine is involved in metabolic pathways related to its interaction with adenosine receptors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 1,3-Dipropyl-8-phenylxanthine can also interact with adenosine receptors, potentially contributing to its overall pharmacological effects . The metabolic pathways of 1,3-Dipropyl-8-phenylxanthine can influence its bioavailability and duration of action in the body .
Transport and Distribution
Within cells and tissues, 1,3-Dipropyl-8-phenylxanthine is transported and distributed through various mechanisms. The compound can cross cell membranes and is distributed in both intracellular and extracellular compartments . Transporters and binding proteins may facilitate the movement of 1,3-Dipropyl-8-phenylxanthine within cells, affecting its localization and accumulation . The distribution of 1,3-Dipropyl-8-phenylxanthine can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of 1,3-Dipropyl-8-phenylxanthine is primarily determined by its interaction with adenosine receptors on the cell membrane . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may exert additional effects on cellular functions . Post-translational modifications and targeting signals can influence the subcellular distribution of 1,3-Dipropyl-8-phenylxanthine, directing it to specific organelles or compartments within the cell .
准备方法
PMID28870136-Compound-44 的合成涉及多个步骤,包括关键中间体的形成以及特定试剂和条件的使用。制备方法通常包括:
合成路线: 该化合物通过一系列化学反应合成,包括缩合、环化和官能团修饰.
反应条件: 反应在受控条件下进行,例如特定的温度、压力和 pH 值,以确保获得所需的产物.
工业生产方法: PMID28870136-Compound-44 的大规模生产涉及优化合成路线和反应条件,以实现高收率和纯度。
化学反应分析
PMID28870136-Compound-44 经历各种化学反应,包括:
相似化合物的比较
PMID28870136-Compound-44 可以与其他类似的化合物进行比较,以突出其独特性:
属性
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-53-3 | |
| Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
